molecular formula C33H34FN3O6 B11189806 Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate CAS No. 5972-89-4

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate

Cat. No.: B11189806
CAS No.: 5972-89-4
M. Wt: 587.6 g/mol
InChI Key: AUPIAVSLNVFJNE-UHFFFAOYSA-N
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Description

This compound is a multifunctional organic molecule featuring:

  • A 4-oxo-4H-1-benzopyran core, a heterocyclic scaffold known for bioactivity in kinase inhibition and antioxidant properties.
  • A butylcarbamoyl chain, contributing to solubility modulation and metabolic stability.
  • An ethyl benzoate ester, a common prodrug motif for controlled release.

Synthetic routes for analogous compounds (e.g., ethyl benzoate derivatives with fluorophenyl or benzopyran substituents) involve multi-step alkylation and coupling reactions, as seen in intermediates like those described in and .

Properties

CAS No.

5972-89-4

Molecular Formula

C33H34FN3O6

Molecular Weight

587.6 g/mol

IUPAC Name

ethyl 4-[[butyl-[2-[(4-fluorophenyl)methyl-[(4-oxochromen-3-yl)methyl]amino]-2-oxoethyl]carbamoyl]amino]benzoate

InChI

InChI=1S/C33H34FN3O6/c1-3-5-18-36(33(41)35-27-16-12-24(13-17-27)32(40)42-4-2)21-30(38)37(19-23-10-14-26(34)15-11-23)20-25-22-43-29-9-7-6-8-28(29)31(25)39/h6-17,22H,3-5,18-21H2,1-2H3,(H,35,41)

InChI Key

AUPIAVSLNVFJNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=COC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation of Salicylaldehyde Derivatives

A modified protocol from involves reacting 2-hydroxy-4-diethylaminobenzaldehyde with diethyl malonate in ethanol under reflux (92–97°C) with piperidine as a catalyst. This yields 7-diethylamino-3-carbethoxycoumarin with 85–90% efficiency. Key parameters include:

ParameterConditionYield (%)Source
CatalystPiperidine (0.2 mol)89
SolventEthanol85
Temperature92–97°C90
Reaction Time5 hours88

Amination of the Coumarin Core

The 3-carbethoxy group is hydrolyzed to a carboxylic acid using NaOH (40% w/v), followed by conversion to an acid chloride with thionyl chloride. Reaction with benzylamine in dry toluene introduces the methylamine group, yielding 4-oxo-4H-1-benzopyran-3-ylmethylamine.

Preparation of N-(4-Fluorobenzyl)Glycine

This segment is synthesized through a two-step process:

Reductive Amination of 4-Fluorobenzaldehyde

4-Fluorobenzaldehyde reacts with glycine ethyl ester in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0°C. The Schiff base intermediate is reduced to N-(4-fluorobenzyl)glycine ethyl ester (78% yield).

Saponification of the Ethyl Ester

The ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water (3:1) at room temperature, affording N-(4-fluorobenzyl)glycine with 95% purity.

Formation of the Butyl Carbamoyl Linkage

The benzoate fragment is prepared via carbamate formation:

Ethyl 4-Aminobenzoate Functionalization

Ethyl 4-aminobenzoate reacts with butyl isocyanate in dichloromethane (DCM) at 25°C for 12 hours, yielding ethyl 4-(butylcarbamoyl)aminobenzoate (82% yield). Triethylamine (TEA) is employed to scavenge HCl.

Final Assembly Through Sequential Coupling Reactions

The intermediates are combined using peptide coupling strategies:

Amide Bond Formation Between Benzopyran and Fluorophenyl Segments

4-Oxo-4H-1-benzopyran-3-ylmethylamine and N-(4-fluorobenzyl)glycine are coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature for 6 hours, achieving 75% yield.

Carbamoylation with the Benzoate Ester

The resulting dipeptide analog reacts with ethyl 4-(butylcarbamoyl)aminobenzoate in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The mixture is stirred in DCM at 25°C for 24 hours, yielding the final product with 68% efficiency.

Optimization and Industrial-Scale Considerations

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 20 minutes) reduces reaction times for coumarin formation from 5 hours to 40 minutes, improving yields to 93%.

Scalability and Purification

EPP Ltd.’s methodologies for custom synthesis emphasize column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >99% purity at kilogram scales.

Analytical Validation

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

  • NMR : ¹H NMR (400 MHz, CDCl3) δ 8.12 (s, 1H, coumarin H-4), 7.89–7.40 (m, aromatic H), 4.32 (q, J = 7.1 Hz, ester CH2) .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[BUTYL({[(4-FLUOROPHENYL)METHYL][(4-OXO-4H-CHROMEN-3-YL)METHYL]CARBAMOYL}METHYL)CARBAMOYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with modified functional groups, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors, including butyl derivatives and benzopyran structures. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. The detailed synthetic pathway may involve:

  • Formation of the Benzopyran Core : This involves cyclization reactions that form the benzopyran structure, which is crucial for the biological activity of the compound.
  • Substitution Reactions : The introduction of functional groups such as fluorophenyl and carbamoyl moieties enhances the compound's pharmacological properties.
  • Final Coupling Reactions : These reactions link the various components to form the final product.

Research indicates that Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate exhibits several promising biological activities:

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
  • Antimicrobial Activity : The presence of specific functional groups may contribute to antibacterial and antifungal activities, providing potential applications in treating infections.

Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

Therapeutic Area Potential Application
Cardiovascular Health As an antioxidant to reduce oxidative stress in cardiovascular diseases.
Chronic Inflammation As an anti-inflammatory agent in arthritis or similar conditions.
Infectious Diseases As an antimicrobial agent against resistant strains of bacteria or fungi.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • A study published in Molecular Pharmacology highlighted the anti-inflammatory effects of related benzopyran derivatives, showing significant inhibition of pro-inflammatory cytokines in vitro .
  • Research in Journal of Medicinal Chemistry demonstrated that similar compounds exhibit potent antioxidant activity, suggesting a protective role against cellular damage .
  • A recent investigation into antimicrobial properties revealed that compounds with similar structural motifs showed effectiveness against a range of pathogens, indicating potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of ETHYL 4-{[BUTYL({[(4-FLUOROPHENYL)METHYL][(4-OXO-4H-CHROMEN-3-YL)METHYL]CARBAMOYL}METHYL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Key Observations :

  • Unlike ’s sulfonamide-linked benzoate, the target compound’s carbamoyl-urea linker may enhance hydrogen-bonding interactions with proteolytic enzymes or kinases .

Bioactivity Profiling and Clustering

’s hierarchical clustering of 37 compounds based on bioactivity profiles revealed that structural similarity strongly correlates with shared modes of action . For example:

  • Ethyl benzoate derivatives (e.g., ) formed a separate cluster, linked to sulfonamide-mediated apoptosis pathways.

Table 1: Predicted Bioactivity Profiles

Compound Predicted Targets (via QSAR/Docking) Tanimoto Similarity*
Target Compound ROCK1, PARP1, EGFR 1.00 (Reference)
’s Benzopyran ROCK1/2, CDK2 0.78
’s Sulfonamide-Benzoate Bcl-2, Caspase-3 0.45

*Calculated using Tanimoto-Morgan fingerprints () .

Computational Comparisons: QSAR and Docking

  • QSAR Models (): The target compound’s carbamoyl-urea linker was identified as a critical descriptor in QSAR models for kinase inhibition, differentiating it from sulfonamide analogs .
  • Chemical Space Docking (): The target compound’s benzopyran core showed high docking scores for ROCK1 kinase, comparable to ’s derivative but superior to simpler benzoates (e.g., ) .

Biological Activity

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorophenyl group : This moiety is often associated with enhanced biological activity due to its electron-withdrawing properties.
  • Benzopyran ring : Known for various biological activities, including anti-inflammatory and antioxidant effects.
  • Carbamoyl and amino groups : These functional groups are critical for the compound's interaction with biological targets.

The molecular formula is C26H30F1N3O5C_{26}H_{30}F_{1}N_{3}O_{5}, indicating a relatively complex structure that may influence its solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown potent effects in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression .

Case Study : A study involving fluorinated benzothiazoles demonstrated that these compounds could inhibit the growth of sensitive cancer cells by forming DNA adducts, which are critical for their cytotoxic effects. The mechanism involved the metabolism of these compounds into reactive species that bind to cellular macromolecules .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, resulting in cancer cell death.
  • Gene Expression Modulation : It may alter the expression of genes related to apoptosis and cell cycle regulation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key parameters include:

  • Absorption : The presence of lipophilic groups (like butyl and fluorophenyl) may enhance intestinal absorption.
  • Distribution : The compound's ability to cross biological membranes could be influenced by its molecular weight and lipophilicity.
  • Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound, affecting its efficacy and toxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
Apoptosis InductionIncreased apoptosis in sensitive cells
Enzyme InhibitionPotential inhibition of specific enzymes
ROS GenerationInduction of oxidative stress leading to cell death

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing Ethyl 4-{[butyl(...)]amino}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis of this compound involves challenges such as low yields in carbamate formation and regioselectivity issues during fluorophenyl-benzopyran coupling. Optimization strategies include:

  • Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions (e.g., hydrolysis of the ester group) .
  • Catalyst selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) for efficient carbamoyl linkage activation .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates with >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and benzopyran-4-one carbonyl (δ ~175 ppm) .
  • X-ray crystallography : Resolve the crystal structure to verify spatial orientation of the butylcarbamoyl and benzopyran moieties, critical for understanding steric effects in target binding .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against COX-2 or 5-lipoxygenase using fluorometric assays (IC50_{50} determination) due to structural similarity to known anti-inflammatory agents .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify baseline activity, noting dose-dependent effects at 10–100 µM concentrations .

Advanced Research Questions

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Solubility variability : Use DMSO with ≤0.1% v/v to prevent aggregation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Target promiscuity : Employ proteome-wide affinity profiling (thermal shift assays) to rule off-target interactions .

Q. What computational strategies are effective for predicting its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to the COX-2 active site, focusing on hydrogen bonding with Arg120 and hydrophobic interactions with the benzopyran ring .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, monitoring RMSD (<2 Å indicates stable binding) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Analog synthesis : Replace the butyl group with cyclopropyl or tert-butyl to evaluate steric effects on carbamoyl binding .
  • Bioisosteric substitution : Substitute the 4-oxo-benzopyran with a quinazolinone core to enhance π-π stacking with aromatic residues in enzyme pockets .

Q. What experimental approaches address stability and degradation under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by LC-MS to identify degradation products (e.g., ester cleavage to benzoic acid derivatives) .
  • Lyophilization : Stabilize the compound by lyophilizing in trehalose-based matrices for long-term storage .

Q. How can in vitro toxicity be systematically assessed to prioritize lead optimization?

  • Methodological Answer :

  • hERG inhibition : Use patch-clamp assays to evaluate cardiac toxicity risks (IC50_{50} >10 µM preferred) .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms via fluorescence-based kits to predict drug-drug interaction liabilities .

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